

Spectroscopic Profile of Disperse Blue 77: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone dye, **Disperse Blue 77** (CAS No. 20241-76-3; Molecular Formula: C₂₀H₁₂N₂O₆). Due to the limited availability of complete, publicly accessible spectroscopic datasets for this specific dye, this document combines reported data with predicted values derived from structurally similar compounds. This guide is intended to support research and development activities by providing key spectral information and standardized experimental protocols.

Chemical Structure and Properties

Disperse Blue 77, chemically known as 1-anilino-4,5-dihydroxy-8-nitroanthraquinone, is a synthetic dye characterized by its deep blue color.[1] Its structure, featuring an anthraquinone core with electron-donating (anilino, hydroxyl) and electron-withdrawing (nitro) groups, is responsible for its characteristic absorption in the visible region of the electromagnetic spectrum.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **Disperse Blue 77**.

UV-Visible (UV-Vis) Spectroscopy

The color of **Disperse Blue 77** arises from electronic transitions within its conjugated π -system. The maximum absorption wavelength (λ max) is a key identifier for this dye.

Parameter	Value	Solvent	Reference
λmax	~600 nm	Not Specified	BenchChem

Note: The λ max of anthraquinone dyes is sensitive to solvent polarity. Generally, a shift to longer wavelengths (bathochromic shift) is observed in less polar solvents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a complete experimental IR spectrum for **Disperse Blue 77** is not readily available, the expected characteristic absorption bands can be predicted based on its chemical structure and data from similar compounds.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3400 - 3200	N-H Stretch	Secondary Amine (Anilino)
3300 - 3100	O-H Stretch	Hydroxyl
1670 - 1630	C=O Stretch	Quinone Carbonyl
1600 - 1450	C=C Stretch	Aromatic Ring
1550 - 1500 & 1350 - 1300	N-O Stretch	Nitro Group
1300 - 1200	C-N Stretch	Aryl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. As with the IR data, a complete experimental NMR dataset for **Disperse Blue 77** is not publicly available. The predicted chemical shifts are based on the analysis of related anthraquinone derivatives.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
12.0 - 13.0	S	-OH (intramolecular H- bonding)
10.0 - 11.0	S	-NH-
7.0 - 8.5	m	Aromatic Protons

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)	Assignment
180 - 190	Quinone Carbonyls
110 - 160	Aromatic Carbons

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Disperse Blue 77**, based on standard practices for dye characterization.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (\lambda max) and molar absorptivity.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

- Sample Preparation: Prepare a stock solution of Disperse Blue 77 in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or dimethylformamide). From the stock solution, prepare a series of dilutions of known concentrations.
- Instrument Setup: Set the spectrophotometer to scan a wavelength range of 200-800 nm.
- Measurement:

- Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
- Record the absorbance spectra for each of the diluted solutions.
- Data Analysis:
 - Identify the λmax from the spectrum of the most concentrated solution within the instrument's linear range.
 - Construct a calibration curve by plotting absorbance at λmax versus concentration. The
 molar absorptivity (ε) can be calculated from the slope of this curve according to the BeerLambert law.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Disperse Blue 77**.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

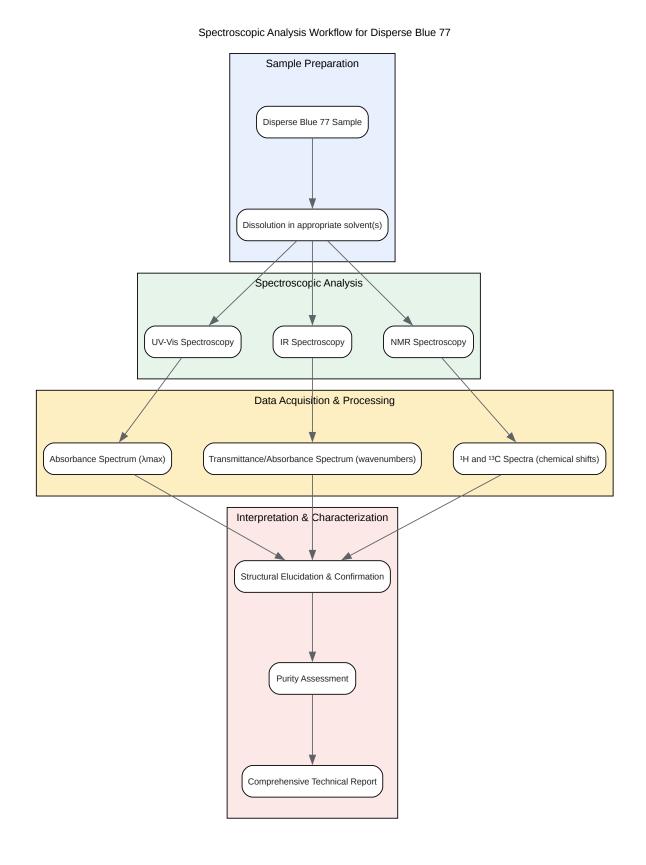
Procedure (KBr Pellet Method):

- Sample Preparation: Mix a small amount of finely ground **Disperse Blue 77** powder with dry potassium bromide (KBr) in a mortar and pestle.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Measurement:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of Disperse Blue 77.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).


Procedure:

- Sample Preparation: Dissolve an accurately weighed sample of **Disperse Blue 77** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS).
- Measurement:
 - Acquire the ¹H NMR spectrum.
 - Acquire the ¹³C NMR spectrum.
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structural assignments.
- Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrations. Assign the signals to the respective protons and carbons in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a dye like **Disperse Blue 77**.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of **Disperse Blue 77**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Disperse Blue 77|CAS 20241-76-3|Research Chemical [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Disperse Blue 77: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588612#spectroscopic-data-uv-vis-ir-nmr-fordisperse-blue-77]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com